Sarafotoxin S 6c (reduced)

Overview

Description

Sarafotoxin S 6c (reduced) is a potent peptide toxin derived from the venom of the Atractaspis genus of snakes. It is known for its high affinity for endothelin-B receptors, which are involved in various physiological processes, including vasoconstriction and regulation of blood flow . This compound has been extensively studied for its effects on cardiovascular systems and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarafotoxin S 6c (reduced) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups . The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of Sarafotoxin S 6c (reduced) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .

Types of Reactions:

Oxidation: Sarafotoxin S 6c (reduced) can undergo oxidation reactions, particularly at the cysteine residues, leading to the formation of disulfide bonds.

Reduction: The compound can be reduced to break disulfide bonds, converting it back to its reduced form.

Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Standard amino acid derivatives used in SPPS.

Major Products:

Oxidation: Formation of disulfide-bonded peptides.

Reduction: Reduced peptide with free thiol groups.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Sarafotoxin S 6c (reduced) has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways, particularly those involving endothelin receptors.

Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological research.

Mechanism of Action

Sarafotoxin S 6c (reduced) exerts its effects primarily through the activation of endothelin-B receptors. Upon binding to these receptors, it triggers a cascade of intracellular signaling events that lead to vasoconstriction and modulation of blood flow . The compound also induces the release of nitric oxide, which plays a role in its cardioprotective and antiarrhythmic effects . The activation of mitochondrial ATP-sensitive potassium channels (mitoKATP) in cardiomyocytes is another key mechanism contributing to its protective effects during ischemia-reperfusion injury .

Comparison with Similar Compounds

Sarafotoxin S 6c (reduced) is part of a family of endothelin-like peptides, including Sarafotoxin S 6a, Sarafotoxin S 6b, and endothelins. These compounds share structural similarities but differ in their receptor selectivity and physiological effects . For example:

Sarafotoxin S 6a: Similar to Sarafotoxin S 6c but with different receptor affinity and potency.

Sarafotoxin S 6b: Another analog with distinct effects on endothelin receptors.

Endothelins: Endogenous peptides with broader physiological roles, including vasoconstriction and regulation of blood pressure.

Sarafotoxin S 6c (reduced) is unique in its high selectivity for endothelin-B receptors and its potent vasoconstrictive effects, making it a valuable tool in cardiovascular research .

Biological Activity

Sarafotoxin S6c (S6c) is a member of the sarafotoxin family, which are toxins derived from the venom of the Atractaspis engaddensis snake. These compounds exhibit significant biological activities primarily through their interaction with endothelin receptors, particularly the endothelin receptor type B (ETB). This article explores the biological activity of S6c, focusing on its cardiovascular effects, vasoconstriction properties, and potential therapeutic implications.

Sarafotoxins, including S6c, activate both ETB and endothelin receptor type A (ETA) receptors, which are G-protein-coupled receptors. The binding of S6c to these receptors leads to an increase in intracellular calcium levels, triggering various physiological responses. The specific actions of S6c include:

- Vasoconstriction : S6c induces rapid vasoconstriction in coronary vessels, leading to increased blood pressure.

- Positive Inotropic Effects : It enhances heart contractility, which can be beneficial in certain cardiac conditions.

- Bronchoconstriction : S6c can cause airway resistance due to smooth muscle contraction in the bronchioles, leading to respiratory complications.

Cardiovascular Studies

- Infarct Size Reduction : A study demonstrated that administration of S6c significantly reduced myocardial infarct size in a rat model subjected to ischemia-reperfusion injury. The infarct size was measured as a percentage of the area at risk:

- mRNA Preservation : The same study indicated that S6c pretreatment preserved mRNA levels for ETB receptors in ischemic myocardium, suggesting a protective mechanism against receptor downregulation during ischemic events .

- Vasoconstriction Response : In human studies involving hypertensive patients, forearm vasoconstriction responses to S6c were similar between hypertensive individuals and control subjects, indicating that S6c's effects may be preserved even in pathological states .

Renal Effects

Research has shown that S6c has potent renal vasoconstrictor actions comparable to those of endothelin-1 (ET-1). In pentobarbitone-anesthetized rats, both substances caused significant renal vasoconstriction, highlighting the role of sarafotoxins in renal physiology .

Data Summary

The following table summarizes key findings regarding the biological activity of Sarafotoxin S6c:

Case Studies and Clinical Implications

Sarafotoxin S6c's ability to reduce myocardial damage during ischemia suggests potential therapeutic applications in cardioprotection during heart attacks. Additionally, its preserved action in hypertensive patients indicates that it could serve as a model for understanding receptor dynamics and developing targeted therapies for hypertension.

Moreover, research into modified forms of sarafotoxins aims to exploit their matrix metalloproteinase inhibitory properties while minimizing toxic effects. Such modifications could lead to new treatments for various conditions, including cardiovascular diseases and cancer metastasis .

Properties

IUPAC Name |

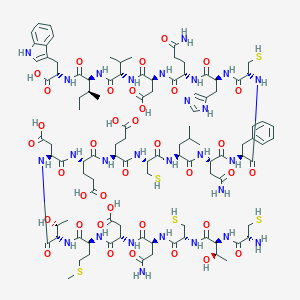

(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H151N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69(41-170)125-89(152)60(29-49-16-12-11-13-17-49)116-91(154)62(32-72(106)134)118-88(151)59(28-44(2)3)115-96(159)68(40-169)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-172-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(161)70(42-171)126-102(165)81(47(7)131)129-83(146)53(104)39-168/h11-19,37-38,43-48,53,55-70,79-82,109,131-132,168-171H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)/t46-,47+,48+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-,82-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWXJBFLULMNEY-JHOSIGDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H151N27O37S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151398 | |

| Record name | Sarafotoxin S 6c (reduced) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2519.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116495-45-5 | |

| Record name | Sarafotoxin S 6c (reduced) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116495455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafotoxin S 6c (reduced) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.